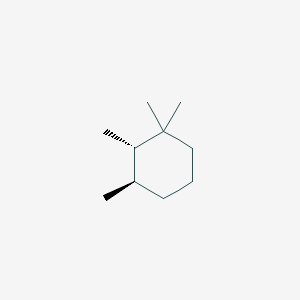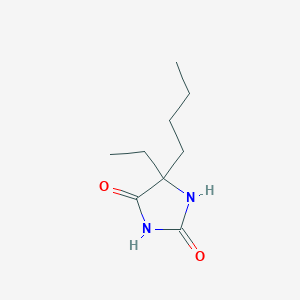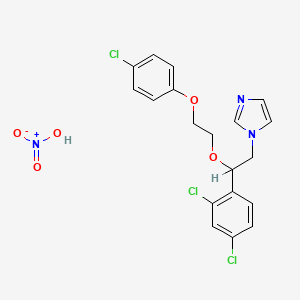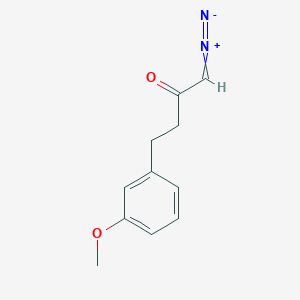![molecular formula C28H24O3 B14455333 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol CAS No. 76119-72-7](/img/structure/B14455333.png)
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is an organic compound characterized by its complex aromatic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple aromatic rings and methoxy groups, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the core aromatic structure through a series of electrophilic aromatic substitution reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the ethenyl linkage: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
科学研究应用
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the STAT3 pathway, which is involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: Known for its use in the synthesis of renewable bis(cyanate) esters.
4-Methoxyphenol: Commonly used in the production of antioxidants and UV absorbers.
2-Methoxy-5-[(phenylamino)methyl]phenol: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Uniqueness
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol stands out due to its complex structure, which imparts unique chemical properties and reactivity
属性
CAS 编号 |
76119-72-7 |
|---|---|
分子式 |
C28H24O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C28H24O3/c1-30-24-16-13-22(14-17-24)28(23-15-18-25(29)26(19-23)31-2)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-19,29H,1-2H3 |
InChI 键 |
YCRRLHPIWJRPAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



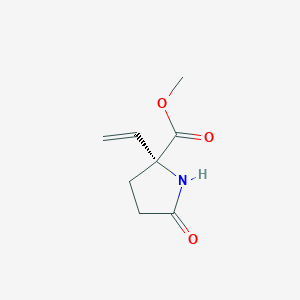
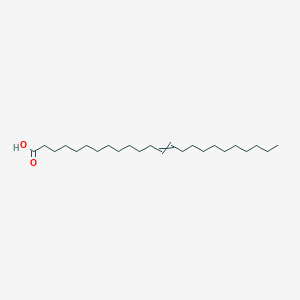
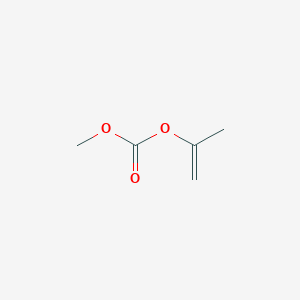

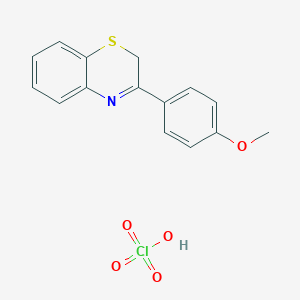
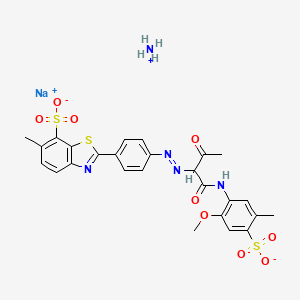
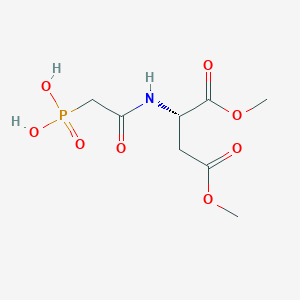
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)

